Chiral Center Count and Diastereomeric Complexity Relative to Glutamic Acid 5-Methyl Ester
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate contains three chiral centers (C2, C3, and the 1-hydroxyethyl carbon), yielding a single defined diastereomer from a possible set of eight stereoisomers . By contrast, glutamic acid 5-methyl ester (CAS 1499-55-4) possesses only one chiral center, producing only two possible enantiomers [1]. The increase from one to three chiral centers multiplies the stereochemical information content by a factor of four in terms of possible stereoisomers, providing a significantly more stringent probe for chiral recognition studies and stereoselective synthesis applications [1].
| Evidence Dimension | Number of chiral centers |
|---|---|
| Target Compound Data | 3 chiral centers (2S,3R configuration plus 1-hydroxyethyl chiral center); 1 defined diastereomer from 8 theoretical stereoisomers |
| Comparator Or Baseline | Glutamic acid 5-methyl ester (CAS 1499-55-4): 1 chiral center (L-configuration); 1 defined enantiomer from 2 theoretical enantiomers |
| Quantified Difference | 3× increase in chiral centers (3 vs 1); 4× increase in theoretical stereoisomer space (8 vs 2) |
| Conditions | Structural stereochemical analysis based on assigned IUPAC configuration and molecular formula comparison |
Why This Matters
Higher stereochemical complexity enables more stringent chiral selectivity assays and reduces the likelihood of selecting an incorrect stereoisomer during structure-activity relationship (SAR) campaigns.
- [1] CAS Common Chemistry. 5-Methyl hydrogen L-glutamate. CAS 1499-55-4. Molecular Formula: C6H11NO4; 1 chiral center (L-configuration). https://commonchemistry.cas.org View Source
